molecular formula C43H58N2O13 B232058 Rifamycin B methylpropylamide CAS No. 16784-10-4

Rifamycin B methylpropylamide

Katalognummer B232058
CAS-Nummer: 16784-10-4
Molekulargewicht: 810.9 g/mol
InChI-Schlüssel: RCRKUTFIUCSOQL-UCYGXLJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifamycin B methylpropylamide is a compound that has gained significant attention in the field of scientific research due to its therapeutic potential. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylpropylamide has been found to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. In

Wirkmechanismus

The mechanism of action of Rifamycin B methylpropylamide involves the inhibition of bacterial RNA polymerase. RNA polymerase is an essential enzyme that is required for the transcription of bacterial DNA into RNA. Rifamycin B methylpropylamide binds to the β subunit of RNA polymerase, thereby preventing the transcription process. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B methylpropylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by preventing the transcription of bacterial DNA. In addition, it has been found to exhibit antiviral activity by inhibiting viral replication. Rifamycin B methylpropylamide has also been found to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Rifamycin B methylpropylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various research areas. However, there are also limitations to the use of Rifamycin B methylpropylamide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action may be affected by the presence of other compounds, which may lead to inconsistent results.

Zukünftige Richtungen

There are several future directions for the study of Rifamycin B methylpropylamide. One area of research is the development of new derivatives of Rifamycin B methylpropylamide with enhanced pharmacological activities. Another area of research is the investigation of the potential use of Rifamycin B methylpropylamide in combination with other compounds for the treatment of bacterial infections, viral infections, and cancer. Furthermore, the development of new methods for the synthesis of Rifamycin B methylpropylamide may lead to more efficient and cost-effective production of the compound.

Synthesemethoden

The synthesis of Rifamycin B methylpropylamide involves the modification of the parent compound, rifamycin B. The modification process includes the addition of a methylpropylamide group to the rifamycin B molecule. The chemical reaction is carried out under controlled conditions and requires specific reagents and catalysts. The synthesis method of Rifamycin B methylpropylamide has been optimized to ensure maximum yield and purity.

Wissenschaftliche Forschungsanwendungen

Rifamycin B methylpropylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial activity against a wide range of bacteria, including Mycobacterium tuberculosis, which causes tuberculosis. Rifamycin B methylpropylamide has also been found to exhibit antiviral activity against hepatitis B virus and herpes simplex virus. In addition, it has been shown to have anticancer properties, making it a potential candidate for cancer therapy.

Eigenschaften

CAS-Nummer

16784-10-4

Molekularformel

C43H58N2O13

Molekulargewicht

810.9 g/mol

IUPAC-Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(propyl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N2O13/c1-12-17-45(10)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(7)37(33)50)58-43(9,41(34)52)56-18-16-29(54-11)23(4)39(57-27(8)46)25(6)36(49)24(5)35(48)21(2)14-13-15-22(3)42(53)44-28/h13-16,18-19,21,23-25,29,35-36,39,48-51H,12,17,20H2,1-11H3,(H,44,53)/b14-13+,18-16+,22-15+

InChI-Schlüssel

RCRKUTFIUCSOQL-UCYGXLJSSA-N

Isomerische SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O

SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Kanonische SMILES

CCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.